Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate
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Overview
Description
Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a nitro group, and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate typically involves multiple steps, including the formation of the pyridine ring, the introduction of the nitro group, and the addition of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group or the hydroxyimino group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group and nitro group play a significant role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate include:
Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-methylphenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-chlorophenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate: Similar structure but with a chlorophenyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate imparts unique properties, such as increased lipophilicity, metabolic stability, and binding affinity
Properties
CAS No. |
82585-71-5 |
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Molecular Formula |
C17H17F3N6O5 |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
ethyl N-[6-amino-4-[[2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitropyridin-2-yl]carbamate |
InChI |
InChI=1S/C17H17F3N6O5/c1-2-31-16(27)24-13-7-11(14(26(29)30)15(21)23-13)22-8-12(25-28)9-3-5-10(6-4-9)17(18,19)20/h3-7,28H,2,8H2,1H3,(H4,21,22,23,24,27) |
InChI Key |
YIVVRTMODHSFFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C(C(=C1)NCC(=NO)C2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-])N |
Origin of Product |
United States |
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